N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
Description
N-[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a synthetic compound featuring a benzothiadiazole core linked via an acetamide bridge to a 4-phenylpiperazine-carboxamide moiety. Benzothiadiazoles are heterocyclic systems known for their electron-deficient aromatic character, which enhances their utility in materials science and medicinal chemistry . The piperazine-carboxamide group is a common pharmacophore in bioactive molecules, contributing to hydrogen bonding and solubility .
Properties
Molecular Formula |
C19H20N6O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20N6O2S/c26-17(21-15-7-4-8-16-18(15)23-28-22-16)13-20-19(27)25-11-9-24(10-12-25)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,20,27)(H,21,26) |
InChI Key |
LNKAPOGCDLAEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves the functionalization of the benzothiadiazole core. One common method is the phosphorylation of 4-amino-2,1,3-benzothiadiazole, followed by coupling with a piperazine derivative . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The amino group on the benzothiadiazole can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide exhibit promising anticancer properties. For instance, research has focused on the synthesis of derivatives that target topoisomerase II, an enzyme crucial for DNA replication and repair. These derivatives have shown cytotoxic effects comparable to established chemotherapeutics like doxorubicin, particularly against cancer cell lines such as MCF7 .
Case Study: Molecular Docking and Cytotoxicity
A study involving molecular docking techniques revealed that certain derivatives of benzothiadiazole effectively bind to the DNA-topoisomerase II complex. Compounds such as BS230 displayed enhanced cytotoxicity towards cancer cells while exhibiting lower toxicity towards healthy cells. This selectivity is critical in developing safer cancer therapies .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds containing benzothiadiazole moieties are known to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.
Synthesis and Derivative Exploration
The synthesis of this compound generally involves multi-step organic reactions that incorporate the piperazine and benzothiadiazole components. Ongoing research aims to explore various substitutions on the piperazine ring to enhance biological activity and optimize pharmacokinetic properties.
| Application Area | Potential Benefits | Current Research Focus |
|---|---|---|
| Anticancer Activity | Targeting topoisomerase II; cytotoxicity in cancer cells | Molecular docking studies; derivative synthesis |
| Neuropharmacology | Modulation of neurotransmitter systems | Investigating effects on anxiety and depression |
| Antimicrobial Properties | Activity against bacterial strains | Exploring structure-activity relationships |
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron acceptor, which can participate in charge transfer processes. This property is crucial for its photophysical behavior and its applications in optoelectronics . In biological systems, the compound may interact with proteins or nucleic acids, affecting their function and enabling its use as a diagnostic tool or therapeutic agent.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Benzimidazole derivatives () exhibit enhanced aromaticity and hydrogen-bonding capacity compared to benzothiadiazole, which may affect solubility and bioactivity.
Substituent Effects: Halogenated aryl groups (e.g., 3-fluorophenyl in A2, 4-chlorophenyl in ) increase molecular polarity and may improve pharmacokinetic properties .
Spectroscopic Data :
¹H NMR :
- The target compound’s benzothiadiazole NH and piperazine protons are expected to resonate at δ 6.5–8.5 ppm (aromatic) and δ 2.5–3.5 ppm (piperazine CH₂), respectively, similar to analogs in and .
- Fluorine-substituted compounds (e.g., A2, A3) exhibit characteristic splitting patterns in ¹⁹F NMR, as seen in .
¹³C NMR :
- Carbonyl groups (amide, ketone) in all compounds resonate at δ 160–170 ppm, consistent with and .
Biological Activity
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide, a synthetic compound, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 396.5 g/mol. The structure features a piperazine ring and a benzothiadiazole moiety, which are often associated with various biological activities, particularly in neuropharmacology and cancer treatment .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₆O₂S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1351699-79-0 |
Anticancer Properties
Preliminary studies indicate that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro assays have shown that compounds with similar structures can inhibit topoisomerase II (Topo II), a crucial enzyme in DNA replication and repair, suggesting potential as anticancer agents .
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of the compound on MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines. Results demonstrated that the compound exhibited significant cytotoxicity towards MCF7 cells while showing lower toxicity towards MCF10A cells. The IC50 values were comparable to those of established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects is primarily through:
- Inhibition of Topoisomerase II : The compound likely binds to the enzyme-DNA complex, disrupting DNA replication.
- Minor Groove Binding : Similar compounds have been shown to interact with the minor groove of DNA at AT-rich sites, potentially leading to altered gene expression and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity against various pathogens. Compounds structurally related to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in preliminary assays .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other phenylpiperazine derivatives reveals distinct biological activities attributed to structural variations. For instance:
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| Doxorubicin | Anticancer | 0.5 - 5 |
| N-[2-(2,1,3-benzothiadiazol)] | Anticancer | 6 - 10 |
| Benzothiadiazole derivatives | Antimicrobial | 12.5 - 25 |
This table illustrates how structural modifications can influence biological activity and potency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide?
- Methodological Answer : Synthesis typically involves refluxing intermediates under controlled conditions. For example, benzothiadiazole derivatives are reacted with piperazine precursors in a round-bottom flask (RBF) using aniline or nitroaniline derivatives as coupling agents. Reflux at 100°C for 4–5 hours under basic conditions (e.g., K₂CO₃) is common, followed by purification via recrystallization with methanol or acetonitrile . Monitoring reaction progress using thin-layer chromatography (TLC) ensures completion.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches). TLC is used during synthesis for real-time monitoring .
Q. How can researchers initially assess the compound’s biological activity?
- Methodological Answer : Begin with in vitro assays tailored to hypothesized targets. For anti-inflammatory or neuroprotective potential (common for piperazine derivatives), use enzyme inhibition assays (e.g., COX-2) or cell-based models (e.g., microglial activation). Cytotoxicity screening (e.g., MTT assay) establishes safe dosage ranges .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity and selectivity?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For instance, replacing the phenyl group with fluorophenyl or trifluoromethyl moieties (as seen in analogous compounds) enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration . Computational tools (e.g., molecular docking) predict binding affinities to targets like dopamine receptors or amyloid-beta aggregates .
Q. What computational strategies are effective for identifying potential biological targets?
- Methodological Answer : Molecular docking with software like AutoDock Vina or Schrödinger Suite identifies interactions with proteins (e.g., acetylcholinesterase for Alzheimer’s applications). Pharmacophore modeling aligns compound features with known active sites. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time .
Q. How should researchers resolve contradictions in biological data (e.g., divergent anti-inflammatory results across studies)?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line, assay protocol). Perform meta-analyses of published data to identify confounding variables (e.g., solvent choice, assay sensitivity). Validate findings using orthogonal methods (e.g., ELISA for cytokine profiling alongside transcriptional analysis) .
Q. What strategies improve the compound’s aqueous solubility for in vivo studies?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyethyl, sulfonamide) via substituent modification. Co-solvent systems (e.g., DMSO/PEG) or nanoformulation (e.g., liposomes) enhance delivery. Salt formation (e.g., hydrochloride) or prodrug design may also be explored .
Q. What methodologies are recommended for evaluating in vivo toxicity and pharmacokinetics?
- Methodological Answer : Conduct acute toxicity studies in rodent models (OECD guidelines) to determine LD₅₀. Pharmacokinetic profiling (e.g., plasma concentration-time curves) assesses absorption, distribution, metabolism, and excretion (ADME). Tissue-specific toxicity is evaluated via histopathology and serum biomarkers (e.g., liver enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
